molecular formula C8H14BrN3 B2757814 3-bromo-1-isopentyl-5-methyl-1H-1,2,4-triazole CAS No. 1322605-04-8

3-bromo-1-isopentyl-5-methyl-1H-1,2,4-triazole

Cat. No.: B2757814
CAS No.: 1322605-04-8
M. Wt: 232.125
InChI Key: XJECLEDZLMXSSF-UHFFFAOYSA-N
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Description

3-bromo-1-isopentyl-5-methyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-isopentyl-5-methyl-1H-1,2,4-triazole typically involves the reaction of 1-isopentyl-5-methyl-1H-1,2,4-triazole with a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of safer and more environmentally friendly brominating agents can also be considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-isopentyl-5-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding triazole N-oxides.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogen derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted triazoles depending on the nucleophile used.

    Oxidation Reactions: Triazole N-oxides are the primary products.

    Reduction Reactions: The major product is the hydrogenated triazole derivative.

Scientific Research Applications

3-bromo-1-isopentyl-5-methyl-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 3-bromo-1-isopentyl-5-methyl-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can participate in halogen bonding, which can enhance the binding affinity of the compound to its molecular targets. The isopentyl and methyl groups can also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-5-methyl-1H-1,2,4-triazole
  • 1-isopentyl-5-methyl-1H-1,2,4-triazole
  • 3-bromo-1H-1,2,4-triazole

Uniqueness

3-bromo-1-isopentyl-5-methyl-1H-1,2,4-triazole is unique due to the presence of both bromine and isopentyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to enhanced properties compared to other triazole derivatives, making it a valuable compound for various applications.

Properties

IUPAC Name

3-bromo-5-methyl-1-(3-methylbutyl)-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrN3/c1-6(2)4-5-12-7(3)10-8(9)11-12/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJECLEDZLMXSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1CCC(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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